Butibufen
CAS No.: 55837-18-8
Cat. No.: VC0522331
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55837-18-8 |
---|---|
Molecular Formula | C14H20O2 |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 2-[4-(2-methylpropyl)phenyl]butanoic acid |
Standard InChI | InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16) |
Standard InChI Key | UULSXYSSHHRCQK-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Canonical SMILES | CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile
Butibufen (IUPAC name: (2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid) is a chiral compound with a molecular formula of and a molecular weight of 220.31 g/mol . Its structure features a butanoic acid backbone substituted with a 4-isobutylphenyl group, conferring stereochemical specificity critical for its pharmacological activity. The (R)-enantiomer exhibits targeted interactions with cyclooxygenase (COX) enzymes, as evidenced by its isomeric SMILES notation () .
Physicochemical Properties
-
Solubility: Limited aqueous solubility due to hydrophobic aromatic and alkyl groups.
-
Stereochemistry: The (R)-enantiomer demonstrates superior COX-1/COX-2 selectivity compared to racemic mixtures .
Pharmacological Mechanisms
Butibufen exerts its effects primarily through reversible inhibition of COX-1 and COX-2, enzymes responsible for prostaglandin synthesis. Prostaglandins mediate inflammation, pain, and fever, making their suppression central to Butibufen’s therapeutic actions .
Preclinical Research Findings
Anti-Inflammatory Efficacy
In a rat adjuvant-induced arthritis model, Butibufen (50 mg/kg) reduced paw edema by 58% over 14 days, comparable to ibuprofen (55%) but with fewer gastric lesions . Histopathological analysis revealed diminished neutrophil infiltration and synovial hyperplasia.
Analgesic and Antipyretic Activity
-
Hot-Plate Test: Butibufen increased latency to pain response by 120% at 30 mg/kg, surpassing acetylsalicylic acid (ASA) (70%) .
-
Yeast-Induced Fever: Rectal temperature decreased by 1.8°C within 2 hours post-administration (20 mg/kg) .
Comparative Analysis with Classical NSAIDs
Parameter | Butibufen | Ibuprofen | Phenylbutazone |
---|---|---|---|
COX-1 IC₅₀ (μM) | 1.2 | 1.5 | 0.9 |
Ulcerogenicity | Low | Moderate | High |
Half-Life (h) | 6.5 | 2.0 | 72.0 |
Butibufen’s ulcerogenic potential is 60% lower than phenylbutazone in rodent models, attributed to its weaker inhibition of cytoprotective COX-1 derivatives in the gastric mucosa .
Future Research Directions
Enantiomer-Specific Pharmacodynamics
The (R)-enantiomer’s superior metabolic stability (plasma ) compared to the (S)-form () warrants investigation into chiral formulations to optimize bioavailability .
Synergistic Combinations
Preliminary data suggest Butibufen potentiates the anti-arthritic effects of methotrexate in vitro, reducing IL-6 production by 70% in co-cultured synoviocytes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume